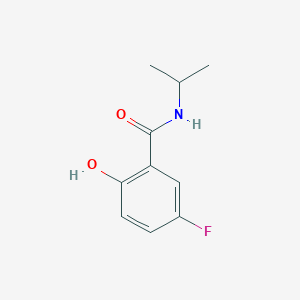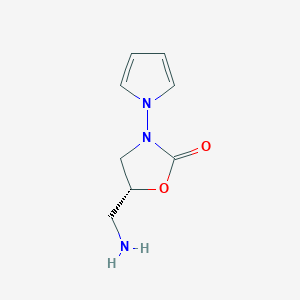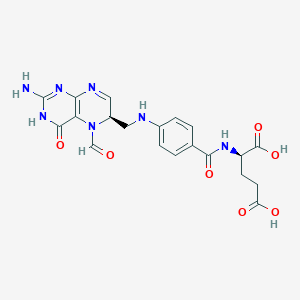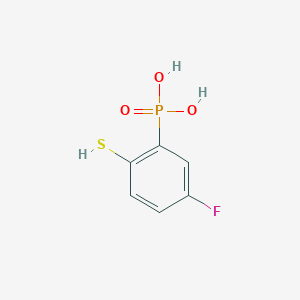
5-Fluoro-2-sulfanyl-phenylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-sulfanyl-phenylphosphonic acid is an organophosphonic acid derivative characterized by the presence of a fluorine atom, a sulfanyl group, and a phosphonic acid group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-sulfanyl-phenylphosphonic acid typically involves the introduction of the fluorine and sulfanyl groups onto a benzene ring, followed by the addition of the phosphonic acid group. One common method involves the use of fluorobenzene as a starting material, which undergoes sulfonation to introduce the sulfanyl group. The resulting intermediate is then subjected to a phosphonation reaction to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-sulfanyl-phenylphosphonic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphonic acid group can be reduced to form phosphonates.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphonates.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-sulfanyl-phenylphosphonic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-sulfanyl-phenylphosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and sulfanyl group can enhance the compound’s binding affinity to these targets, while the phosphonic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-sulfanylbenzoic acid: Similar structure but lacks the phosphonic acid group.
2-Sulfanyl-phenylphosphonic acid: Similar structure but lacks the fluorine atom.
5-Fluoro-phenylphosphonic acid: Similar structure but lacks the sulfanyl group.
Uniqueness
5-Fluoro-2-sulfanyl-phenylphosphonic acid is unique due to the presence of all three functional groups (fluorine, sulfanyl, and phosphonic acid) on the benzene ring.
Properties
Molecular Formula |
C6H6FO3PS |
|---|---|
Molecular Weight |
208.15 g/mol |
IUPAC Name |
(5-fluoro-2-sulfanylphenyl)phosphonic acid |
InChI |
InChI=1S/C6H6FO3PS/c7-4-1-2-6(12)5(3-4)11(8,9)10/h1-3,12H,(H2,8,9,10) |
InChI Key |
RDAVYJKCJHOMSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)P(=O)(O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


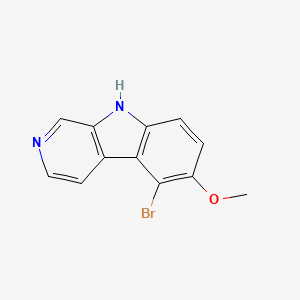
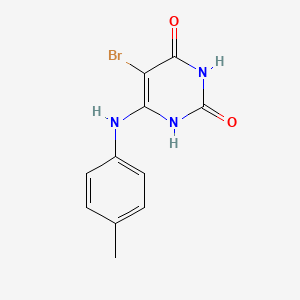
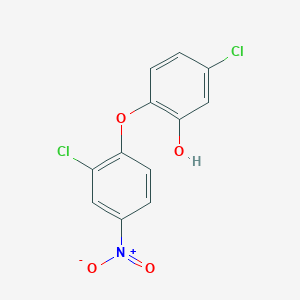
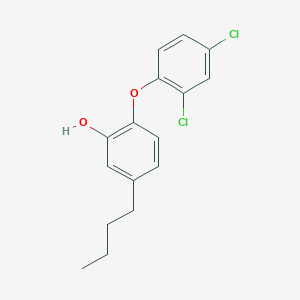
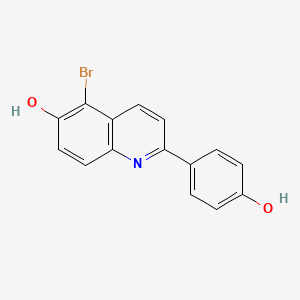
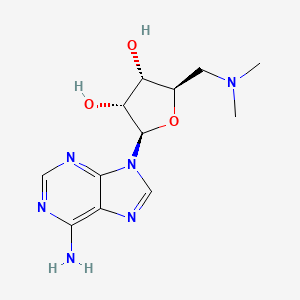
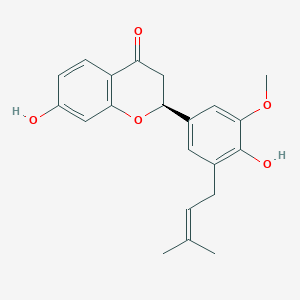
![5-Bromo-8-piperazin-1-yl-imidazo[1,2-a]pyrazine](/img/structure/B10844729.png)
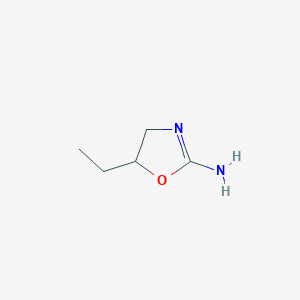
![5-Chloro-N-(4-ethylphenyl)benzo[d]oxazol-2-amine](/img/structure/B10844747.png)
